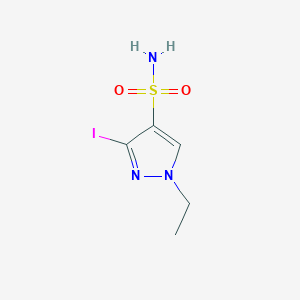

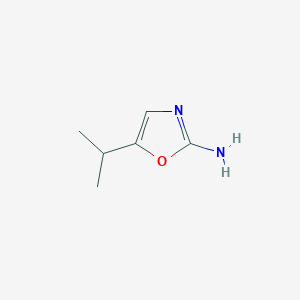

![molecular formula C14H16O3 B2784912 (1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid CAS No. 1807916-73-9](/img/structure/B2784912.png)

(1'S,4R)-2,2-Dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

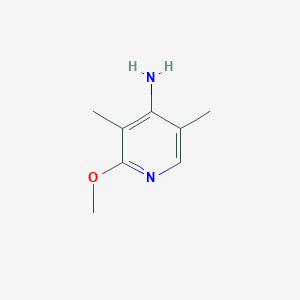

“(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid” is a derivative of 4H-chromene . Chromenes are a class of compounds with a fused benzene and pyran ring . They have been found to have various potential biological activities, including anti-inflammatory, anti-cancerous, anti-proliferative, anti-rheumatic, anti-allergic, apoptosis-inducing, antibacterial, and anti-tubercular activities .

Synthesis Analysis

The synthesis of 4H-chromene derivatives has been achieved under microwave irradiation in a one-pot reaction . Another method involves an enantioselective decarboxylative alkylation of β-keto acids, followed by sequential cyclization and dehydration .Molecular Structure Analysis

The molecular structure of 4H-chromene derivatives, including “(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid”, is characterized by a fused benzene and pyran ring . The specific arrangement of atoms and groups in this compound would need to be determined through further analysis.Chemical Reactions Analysis

The chemical reactions involving 4H-chromene derivatives have been studied mainly in the context of their anti-inflammatory activities . These compounds have been found to inhibit the production of tumor necrosis factor-α-induced nitric oxide (NO) more powerfully than quercetin .科学的研究の応用

Antiproliferative Activity

Benzopyran-4-ones, which are similar to the compound , have been found to have significant antiproliferative activities against multi-drug resistant cancer cell lines . They have been used to design and synthesize hybrid compounds that have shown significant antiproliferative activities against a panel of six cancer cell lines .

Anti-inflammatory Activity

Chromene derivatives, which are structurally similar to your compound, have been found to exhibit anti-inflammatory activities . They have been used in the design and development of new anti-inflammatory drugs .

Anticancer Activity

Chromenes, which are part of the compound’s structure, have been found to exhibit anti-cancer, anti-HIV, anti-tubercular, anti-coagulant, anti-inflammatory, oestrogenic, analgesic, anti-helminthic, herbicidal, anti-convulsant and anti-spasmolytic activity . These properties make them potential candidates for the development of new therapeutic agents for a variety of diseases .

Antimicrobial Activity

Chromenes have also been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Antioxidant Activity

Chromenes have been found to exhibit antioxidant activity . This makes them potential candidates for the development of new antioxidant drugs .

Energy Harvesting

Although not directly related to the compound , piezoelectric gels or PiezoGels, which are structurally similar to hydrogels, have been used for energy harvesting . This is an interesting field of research that could potentially be explored with the compound .

将来の方向性

The future directions for research on “(1’S,4R)-2,2-Dimethylspiro[3H-chromene-4,2’-cyclopropane]-1’-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . The development of new synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry .

特性

IUPAC Name |

(1'S,4R)-2,2-dimethylspiro[3H-chromene-4,2'-cyclopropane]-1'-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-13(2)8-14(7-10(14)12(15)16)9-5-3-4-6-11(9)17-13/h3-6,10H,7-8H2,1-2H3,(H,15,16)/t10-,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VROGRYXOGULBTH-YGRLFVJLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2(CC2C(=O)O)C3=CC=CC=C3O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C[C@@]2(C[C@@H]2C(=O)O)C3=CC=CC=C3O1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(2'R,4S)-2,2-dimethyl-2,3-dihydrospiro[1-benzopyran-4,1'-cyclopropane]-2'-carboxylic acid, trans | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

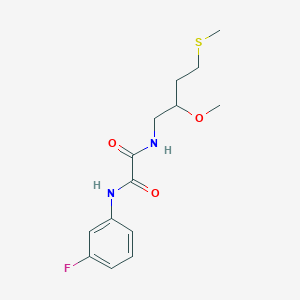

![6-(2-naphthyl)-3-(4-pentylcyclohexyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2784833.png)

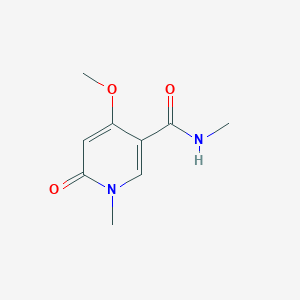

![3-chloro-4-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2784838.png)

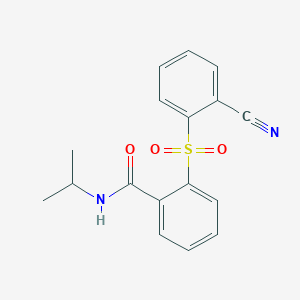

![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)

![7-[(2-furylmethyl)amino]-2-(3-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2784847.png)

![N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2784851.png)